NS-2028 - 204326-43-2

NS-2028

Catalog Number: EVT-277808
CAS Number: 204326-43-2
Molecular Formula: C9H5BrN2O3
Molecular Weight: 269.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

8-Bromo-4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one, also known as NS2028, is a synthetic heterocyclic compound frequently employed in biochemical and pharmacological research. [ [] - https://www.semanticscholar.org/paper/8ac2d16fdc9fdbb5512e305c7e58bad3b8ddc6fb ]. Its primary role in scientific research is as a selective inhibitor of soluble guanylate cyclase (sGC), a key enzyme involved in the nitric oxide (NO) signaling pathway. [ [] - https://www.semanticscholar.org/paper/8ac2d16fdc9fdbb5512e305c7e58bad3b8ddc6fb ]. This inhibition allows researchers to investigate the specific roles of sGC and cGMP in various biological processes.

Future Directions
  • Developing novel derivatives: Exploring modifications to its structure could lead to the discovery of more potent and selective sGC inhibitors, potentially with improved pharmacological properties. [ [] - https://www.semanticscholar.org/paper/515018522b179d7763c08dcb19019ff0f35d39cc ].

8-[2-Chloro-5-(trifluoromethyl)phenyl]-4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one

  • Compound Description: This compound is a derivative of 8-Bromo-4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one, synthesized via a palladium-catalyzed coupling reaction. [, ]
  • Relevance: This compound is structurally related to 8-Bromo-4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one through the replacement of the bromine atom at the 8-position with a 2-chloro-5-(trifluoromethyl)phenyl group. [, ]

1H-[1,2,4]-Oxadiazolo[3,4-a]quinoxalin-1-one (ODQ)

  • Relevance: While not structurally analogous, ODQ is functionally related to 8-Bromo-4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one (NS2028). Both compounds are inhibitors of sGC, although they interact with different redox states of the enzyme. [, , ]

Ethyl 8-aryl-8-hydroxy-3-oxo-8H[1,2,4]oxadiazolo-[3,4-c][1,4]thiazine-5-carboxylates

  • Compound Description: This class of compounds contains an oxadiazolothiazine core structure and is synthesized via a ring-expansion rearrangement.
  • Relevance: These compounds share the [, , ]oxadiazolo ring system with 8-Bromo-4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one. The presence of a thiazine ring in place of the benzoxazine moiety in the target compound highlights a structural similarity.

8-(4-Chlorophenyl)-5-methyl-8-[(2Z)-pent-2-en-1-yloxy]-8H-[1,2,4]oxadiazolo[3,4-c][1,4]thiazin-3-one

  • Compound Description: This compound exhibits P-glycoprotein (P-gp) inhibitory activity, similar to diltiazem. It also shows inhibitory effects on esterase activity and H3 histone acetylation. [, ]
  • Relevance: This compound shares the [, , ]oxadiazolo[3,4-c][1,4]thiazin-3-one core structure with 8-Bromo-4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one. Differences lie in the substitution pattern on the thiazine ring and the presence of a bromine atom at the 8-position in the target compound. [, ]
Overview

NS-2028 is a synthetic compound that acts as a specific inhibitor of soluble guanylyl cyclase, an enzyme involved in various physiological processes, particularly in the regulation of vascular tone and cellular signaling. This compound has garnered attention due to its potential therapeutic applications in conditions characterized by dysregulated guanylyl cyclase activity, such as cardiovascular diseases and cancer.

Source

NS-2028 was developed through a series of chemical modifications aimed at enhancing the inhibitory properties against soluble guanylyl cyclase. The compound has been extensively studied in both preclinical and clinical settings, with various derivatives synthesized for comparative analysis of their biological activities .

Classification

NS-2028 belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. It is specifically categorized as a soluble guanylyl cyclase inhibitor, which distinguishes it from other classes of guanylate cyclase inhibitors that may target different isoforms or mechanisms .

Synthesis Analysis

Methods

The synthesis of NS-2028 involves several key steps that utilize established organic chemistry techniques. Initial synthesis typically begins with commercially available starting materials, which undergo transformations through various reactions such as condensation, cyclization, and substitution.

Technical Details:

  1. Starting Material: The synthesis often starts with 6-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one oxime.
  2. Reagents: Key reagents include 1,1′-carbonyldiimidazole (CDI), which facilitates the formation of the oxadiazole ring.
  3. Yield: The reaction conditions are optimized to achieve high yields, with reported yields reaching up to 95% for certain steps .
Molecular Structure Analysis

Structure

The molecular structure of NS-2028 can be described by its core oxadiazole framework, which is essential for its biological activity. The compound features a complex arrangement that allows for interaction with the active site of soluble guanylyl cyclase.

Data:

  • Molecular Formula: C₁₃H₉N₃O₂
  • Molecular Weight: Approximately 245.22 g/mol
  • Structural Features: The presence of nitrogen and oxygen heteroatoms within the ring structure contributes to its inhibitory properties.
Chemical Reactions Analysis

Reactions

The synthesis of NS-2028 involves several chemical reactions that contribute to its final structure and function. Key reactions include:

  1. Cyclization: Formation of the oxadiazole ring through condensation reactions.
  2. Substitution Reactions: Modifications at various positions on the aromatic ring to enhance potency and selectivity.

Technical Details:

  • Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
  • Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are employed to confirm the identity and purity of synthesized compounds .
Mechanism of Action

Process

NS-2028 exerts its effects by binding to the heme domain of soluble guanylyl cyclase, inhibiting its activity and thereby reducing the production of cyclic guanosine monophosphate (cGMP). This mechanism is crucial in modulating vascular smooth muscle relaxation and platelet aggregation.

Data:

  • Inhibition studies have shown that NS-2028 significantly reduces cGMP levels in endothelial cells, leading to decreased vascular permeability and angiogenesis .
  • The compound's specificity for soluble guanylyl cyclase makes it a valuable tool for studying pathways influenced by cGMP signaling.
Physical and Chemical Properties Analysis

Physical Properties

NS-2028 exhibits several notable physical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and methanol.

Chemical Properties

Chemical properties include:

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to its electrophilic sites within the oxadiazole ring.

Relevant data from studies indicate that NS-2028 maintains its activity across a range of physiological pH levels, making it suitable for biological assays .

Applications

Scientific Uses

NS-2028 has several potential applications in scientific research:

  1. Cardiovascular Research: Investigating its role in modulating vascular tone and blood pressure regulation.
  2. Cancer Biology: Exploring its effects on tumor angiogenesis and metastasis due to its impact on cGMP signaling pathways.
  3. Pharmacological Studies: Serving as a reference compound for developing new guanylyl cyclase inhibitors with improved efficacy and safety profiles.
Molecular Mechanisms of sGC Inhibition by NS-2028

Irreversible Inhibition Kinetics of Soluble Guanylate Cyclase

NS-2028 (8-Bromo-1H,4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one) exhibits potent and irreversible inhibition of soluble guanylate cyclase (sGC) through a unique kinetic mechanism. Kitz-Wilson analysis of purified bovine lung sGC revealed a two-step process: an initial reversible binding step (characterized by equilibrium constant Ki = 8 nM) followed by an irreversible inactivation step (rate constant k3 = 0.2 min-1) [2]. This kinetic profile distinguishes NS-2028 from competitive inhibitors and explains its persistent biological effects even after washout. The inhibitor demonstrated concentration-dependent suppression of both basal and NO-stimulated sGC activity, with IC50 values of 30 nM and 200 nM, respectively [2] [4].

Kitz-Wilson Analysis of Enzyme-Inhibitor Interaction Dynamics

The Kitz-Wilson model quantifies NS-2028's mechanism through the equation:1/kobs = 1/k3 + Ki/(k3[I])where kobs represents the observed inactivation rate constant, and [I] is the inhibitor concentration. This analysis confirmed covalent modification of sGC, as enzyme activity remained suppressed after extensive dialysis. The high affinity initial binding (Ki = 8 nM) facilitates rapid enzyme engagement, while the irreversible step (k3 = 0.2 min-1) ensures prolonged inhibition [2].

Table 1: Kinetic Parameters of NS-2028-Mediated sGC Inhibition

ParameterValueSignificance
Ki (equilibrium constant)8 nMHigh initial binding affinity
k3 (inactivation rate)0.2 min⁻¹Slow irreversible step
IC50 (basal activity)30 nMPotent suppression of unstimulated sGC
IC50 (NO-stimulated)200 nMEffective inhibition of activated enzyme

Haem Oxidation and Coordination Shift Induced by NS-2028

NS-2028 triggers a spectrally detectable shift in the sGC haem cofactor, characterized by a Soret absorption maximum transition from 430 nm to 390 nm [2] [5]. This shift corresponds to conversion of the ferrous (Fe²⁺) haem to the ferric (Fe³⁺) state, rendering sGC unresponsive to NO activation. Cryo-EM studies confirm that NS-2028 oxidizes the haem iron, disrupting the proximal His105-haem bond essential for NO sensing [3] [5]. The oxidized haem adopts a pentacoordinate configuration with altered axial ligand geometry, effectively locking sGC in an inactive conformational state incapable of cGMP production [5].

Structural Basis of Allosteric Modulation in the β H-NOX Domain

Interaction With Ferric Haem and Haem-Free sGC Conformations

High-resolution structural analyses reveal that NS-2028 binding induces conformational rigidity in the β1 H-NOX domain (encoded by GUCY1B1). The inhibitor occupies the haem pocket in oxidized sGC, forming hydrophobic contacts with Phe4, Tyr83, and Tyr112 of the β1 subunit [3] [6]. This binding mode stabilizes the haem-dissociated state by disrupting the hydrogen-bonding network anchoring the haem propionates. Cryo-EM studies demonstrate that haem-free sGC treated with NS-2028 maintains a bent conformation identical to the inactive oxidized state, preventing the transition to the extended active conformation [5]. The β1 H-NOX domain shows a 16° rotation relative to the PAS domain in inhibited states, sterically hindering signal transduction to the catalytic domain [3].

Comparative Binding Modes With Stimulators (YC-1, Riociguat)

Unlike sGC stimulators that bind at the β H-NOX/CC domain interface, NS-2028 occupies the haem pocket itself. Key structural comparisons:

Table 2: Binding Site Comparison Between sGC Inhibitors and Stimulators

CompoundBinding LocationKey InteractionssGC Conformation
NS-2028β1 H-NOX haem pocketPhe4, Tyr83, Tyr112 (hydrophobic)Bent (inactive)
ODQHaem pocket (similar to NS-2028)Haem oxidationBent (inactive)
YC-1β1 H-NOX/CC domain interfaceTyr112, Val39, Arg40, Glu370Extended (active)
Riociguatβ1 H-NOX/CC domain interfacePhe77, Ser81, Glu370Extended (active)

Stimulators like YC-1 and riociguat enhance sGC activity by stabilizing interdomain contacts between the β1 H-NOX domain and coiled-coil (CC) domains. Riociguat forms hydrogen bonds with Glu370 on the CC domain and Ser81 on the H-NOX domain, pulling these domains closer together [3] [7]. In contrast, NS-2028 disrupts interdomain communication by occupying the haem site and inducing haem oxidation. Mutagenesis studies confirm that Glu370 mutants show reduced riociguat potency but retain sensitivity to NS-2028 inhibition, demonstrating distinct binding loci [3] [7].

Table 3: Functional Properties of NS-2028 Analogues

AnalogueStructural ModificationInhibitory PotencyKey Finding
Compound CBr→m-trifluoromethylphenyl (position 8)Equivalent to NS-2028Bulkier group tolerated
Compound BBr→p-methoxyphenyl (position 8)Reduced potency (43% at 0.1 μM)Electron-donating group decreases efficacy
Compound AExpanded oxadiazolo ringMarkedly reducedCritical ring geometry
Compound DOxazin→benzodiazepinoneMinimal activityDisruption of oxadiazole scaffold
Compound EOxadiazolo→triazolo ringInactiveEssential heterocyclic chemistry

Properties

CAS Number

204326-43-2

Product Name

NS-2028

IUPAC Name

8-bromo-4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one

Molecular Formula

C9H5BrN2O3

Molecular Weight

269.05 g/mol

InChI

InChI=1S/C9H5BrN2O3/c10-5-1-2-7-6(3-5)12-8(4-14-7)11-15-9(12)13/h1-3H,4H2

InChI Key

MUDRLQRJCGJJTB-UHFFFAOYSA-N

SMILES

C1C2=NOC(=O)N2C3=C(O1)C=CC(=C3)Br

Solubility

Soluble in DMSO

Synonyms

4H-8-bromo-1,2,4-oxadiazolo(3,4-d)benz(b)(1,4)oxazin-1-one
NS 2028
NS-2028
NS2028

Canonical SMILES

C1C2=NOC(=O)N2C3=C(O1)C=CC(=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.